ethyl 2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate
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Overview
Description
Ethyl 2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a cyano group, an ethyl ester, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate typically involves the condensation of aldehyde pyrazole with activated methylenes in an aqueous medium. This method is considered environmentally friendly and efficient . The reaction conditions often include the use of water as a solvent and mild temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Nucleophiles: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Ethyl 2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Materials Science: It is used in the synthesis of advanced materials with unique properties.
Biological Research: The compound’s interactions with biological systems are investigated to understand its potential as a drug candidate.
Industrial Applications: It is used in the development of new chemical processes and products.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s cyano group and pyrazole ring play crucial roles in its biological activity. It can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate can be compared with other pyrazole derivatives, such as:
- Mthis compound
- 2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enamide
- 3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C10H12N4O2 |
---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
ethyl 2-cyano-3-[(2-methylpyrazol-3-yl)amino]prop-2-enoate |
InChI |
InChI=1S/C10H12N4O2/c1-3-16-10(15)8(6-11)7-12-9-4-5-13-14(9)2/h4-5,7,12H,3H2,1-2H3 |
InChI Key |
RLERYGLDEQQQRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=NN1C)C#N |
Origin of Product |
United States |
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